Cas no 2418694-02-5 (lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate)

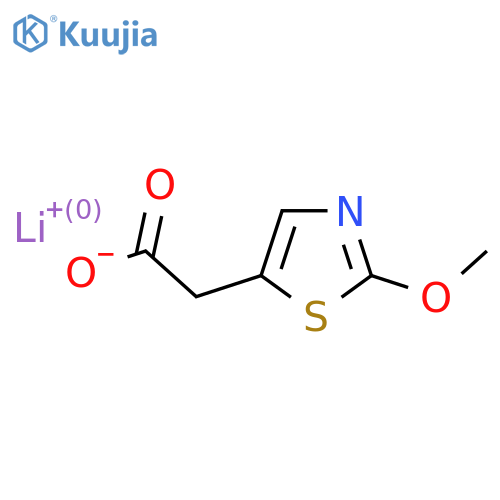

2418694-02-5 structure

商品名:lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate

CAS番号:2418694-02-5

MF:C6H6LiNO3S

メガワット:179.122740268707

MDL:MFCD32679268

CID:5668041

PubChem ID:154577455

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 2418694-02-5

- Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate

- EN300-26869155

- lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate

-

- MDL: MFCD32679268

- インチ: 1S/C6H7NO3S.Li/c1-10-6-7-3-4(11-6)2-5(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1

- InChIKey: RRMGODZGEXKXRB-UHFFFAOYSA-M

- ほほえんだ: S1C(=NC=C1CC(=O)[O-])OC.[Li+]

計算された属性

- せいみつぶんしりょう: 179.02284266g/mol

- どういたいしつりょう: 179.02284266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.5Ų

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26869155-0.25g |

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95.0% | 0.25g |

$708.0 | 2025-03-20 | |

| Enamine | EN300-26869155-2.5g |

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95.0% | 2.5g |

$2800.0 | 2025-03-20 | |

| Enamine | EN300-26869155-1.0g |

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95.0% | 1.0g |

$1429.0 | 2025-03-20 | |

| Enamine | EN300-26869155-10g |

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 10g |

$6144.0 | 2023-09-11 | |

| 1PlusChem | 1P028ZRX-1g |

lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 1g |

$1829.00 | 2023-12-18 | |

| 1PlusChem | 1P028ZRX-50mg |

lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 50mg |

$473.00 | 2024-05-21 | |

| Enamine | EN300-26869155-5g |

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 5g |

$4143.0 | 2023-09-11 | |

| 1PlusChem | 1P028ZRX-2.5g |

lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 2.5g |

$3523.00 | 2023-12-18 | |

| 1PlusChem | 1P028ZRX-10g |

lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 10g |

$7656.00 | 2023-12-18 | |

| 1PlusChem | 1P028ZRX-250mg |

lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |

2418694-02-5 | 95% | 250mg |

$937.00 | 2023-12-18 |

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2418694-02-5 (lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量